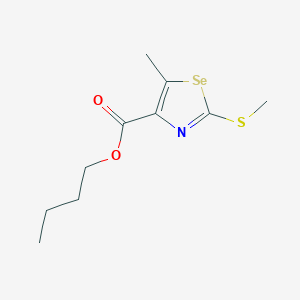

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Description

Properties

CAS No. |

647032-84-6 |

|---|---|

Molecular Formula |

C10H15NO2SSe |

Molecular Weight |

292.27 g/mol |

IUPAC Name |

butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate |

InChI |

InChI=1S/C10H15NO2SSe/c1-4-5-6-13-9(12)8-7(2)15-10(11-8)14-3/h4-6H2,1-3H3 |

InChI Key |

APIRKQZKPGPDAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C([Se]C(=N1)SC)C |

Origin of Product |

United States |

Preparation Methods

Method A: Modified Hantzsch Reaction

This method employs a modified Hantzsch reaction, which has been a traditional approach to synthesizing 1,3-selenazole derivatives. The general procedure involves:

Reagents :

- Dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate (EMIC)

- Ethaneselenothioic acid S-butyl ester

- Potassium tert-butoxide as a base

-

- In an argon-filled flask, potassium tert-butoxide is dissolved in dry tetrahydrofuran (THF) at low temperatures (-78 °C).

- EMIC is added dropwise, followed by the addition of ethaneselenothioic acid S-butyl ester.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours.

- Hydrolysis and extraction with ether yield the desired selenazole derivatives.

Yield : Approximately 15% for the initial compound.

Method B: Lithium Diisopropylamide (LDA) Method

An alternative synthesis route utilizes lithium diisopropylamide as a strong base to facilitate the formation of selenazoles:

Reagents :

- LDA

- EMIC

- Ethaneselenothioic acid S-butyl ester

-

- LDA is prepared in dry THF at low temperatures.

- Following the addition of EMIC, ethaneselenothioic acid S-butyl ester is introduced.

- The mixture undergoes hydrolysis and extraction similar to Method A.

Yield : Higher than Method A, achieving approximately 22%.

Post-Synthesis Modifications

After obtaining the initial selenazole compounds, further modifications can be performed to achieve Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate:

-

- Various alkylating agents can be employed to introduce butyl groups at the carboxylic position.

-

- The selenazole derivative is subjected to alkylation reactions under appropriate conditions (e.g., with alkyl halides or via nucleophilic substitution).

The yields from these methods vary significantly based on reaction conditions and purification processes. Below is a summary table comparing the yields from different preparation methods:

| Method | Yield (%) | Comments |

|---|---|---|

| Method A | ~15 | Lower yield; traditional approach |

| Method B | ~22 | Higher yield; more efficient base used |

The preparation of this compound can be effectively achieved via modified Hantzsch reactions or utilizing lithium diisopropylamide as a base. Each method presents unique advantages in terms of yield and efficiency. Future research may focus on optimizing these methods further or exploring new synthetic pathways to enhance yield and reduce by-products.

Chemical Reactions Analysis

Alkylation and Selenazole-Selone Formation

The methylthio group at C-2 undergoes nucleophilic substitution reactions:

Step 1: Meerwein Salt Alkylation

Treatment with trimethyloxonium tetrafluoroborate (Meerwein salt) in CH₂Cl₂ generates 3-methyl-1,3-selenazolium salts :

textButyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate + (CH₃)₃O⁺BF₄⁻ → 3-methyl-selenazolium salt (7)

Conditions : Reflux in CH₂Cl₂ for 2 hours, 67–70% yield.

Step 2: Selenide Displacement

The alkylthio group in selenazolium salts is displaced by sodium hydroselenide (NaHSe) to form selenazole-2-selones :

textSelenazolium salt (7) + NaHSe → 3,5-dimethyl-1,3-selenazole-2-selone (8/9)

Conditions : NaBH₄/Se in EtOH, CH₂Cl₂ extraction.

-

Yield : 50–67% after recrystallization (MeOH).

-

¹³C NMR : δ 185.1 (C=Se), 159.2 (CO₂Bu).

Comparative Reaction Pathways

| Parameter | Method A (t-BuOK) | Method B (LDA) |

|---|---|---|

| Yield of Target | 8–22% | 22% |

| Side Products | 2-Butylthio (4) | 4-Butoxy (5/6) |

| Total Conversion | 23% | 66% |

Side products differ in substituents at C-2 (alkylthio vs. butoxy) but retain the core selenazole structure, enabling downstream functionalization .

Mechanistic Insights

-

Cyclization : Initiated by nucleophilic attack of a carbanion on the C=Se group, followed by elimination of thiolate (Scheme 2) .

-

Competing Pathways : Steric hindrance from LDA promotes alternative intermediates (e.g., adduct B), leading to butoxy-substituted derivatives .

Spectral and Analytical Validation

-

Elemental Analysis : C 41.10–46.70%, H 5.17–6.39%, N 4.19–4.79% .

-

¹H-¹⁵N HSQC : Confirmed NH₂ resonance at δ −294.6 ppm in related selenazole derivatives .

This compound’s reactivity underscores its utility in modular heterocycle synthesis, particularly for selenium-rich frameworks with tunable electronic properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action: The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |

| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |

Mechanism of Action: The anticancer effects are believed to result from the activation of caspase pathways and the inhibition of cell proliferation signals, leading to programmed cell death.

Pesticidal Properties

This compound has shown potential as a pesticide. Its efficacy against various plant pathogens suggests it could be developed as a biopesticide.

Table 3: Pesticidal Activity Data

Mechanism of Action: The compound acts by disrupting the metabolic processes of fungi and bacteria that cause plant diseases, thereby enhancing crop yield and health.

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, suggesting its potential role in treating persistent infections caused by biofilm-forming bacteria.

Anticancer Research

In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. Flow cytometry analysis confirmed increased levels of cleaved PARP and caspase-3 in treated cells, indicating effective induction of programmed cell death.

Mechanism of Action

The mechanism of action of Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s selenazole ring can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methylsulfanyl group may interact with thiol-containing proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

- Methyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate

Uniqueness

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is unique due to its butyl ester group, which imparts distinct physicochemical properties compared to its ethyl and methyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Biological Activity

Butyl 5-methyl-2-methylsulfanyl-1,3-selenazole-4-carboxylate is a compound belonging to the class of selenazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. Relevant data from research studies, including case studies and findings from various sources, will be presented.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a selenazole ring, which is pivotal for its biological activity. The presence of sulfur and selenium in the structure enhances its reactivity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing the selenazole moiety exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

In a study assessing the antibacterial activity of related selenazole compounds, it was found that derivatives exhibited high antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 20 to 50 μg/mL against these pathogens .

Table 1: Antimicrobial Activity of Selenazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Selenazole A | E. coli | 25 |

| Selenazole B | S. aureus | 30 |

| This compound | P. aeruginosa | 40 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values in the low micromolar range .

Case Study: Anticancer Effects

In a study published in the Journal of Organic Chemistry, researchers reported that a series of selenazole derivatives showed promising antiproliferative effects against MCF-7 cells. This compound was among the most potent compounds tested, exhibiting an IC50 value of approximately 15 μM .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| Selenazole C | A549 | 20 |

| Control (Doxorubicin) | MCF-7 | 10 |

Antioxidant Activity

Selenium-containing compounds are known for their antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress in cellular models .

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The selenium atom in the compound plays a crucial role in neutralizing ROS.

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial membranes leads to increased permeability and cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.